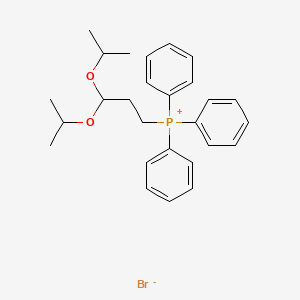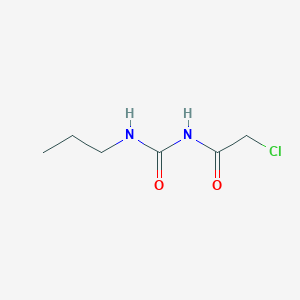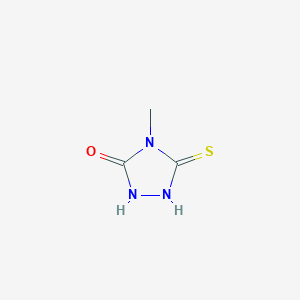
Bromuro de (3,3-Diisopropoxipropil)trifenilfosfonio
Descripción general
Descripción
(3,3-Diisopropoxypropyl)triphenylphosphonium bromide is a quaternary ammonium compound with the chemical formula C27H34BrO2P. It is known for its unique structure, which includes a triphenylphosphonium group and two isopropoxy groups attached to a propyl chain. This compound is used in various chemical reactions and has applications in scientific research.
Aplicaciones Científicas De Investigación
(3,3-Diisopropoxypropyl)triphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various chemicals and materials, contributing to industrial processes and product development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Diisopropoxypropyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with acrolein in the presence of hydrogen bromide, followed by the addition of triisopropoxymethane . The reaction conditions are as follows:
Stage 1: Triphenylphosphine reacts with acrolein in the presence of hydrogen bromide.
Stage 2: Triisopropoxymethane is added to the reaction mixture.
Industrial Production Methods
Industrial production methods for (3,3-Diisopropoxypropyl)triphenylphosphonium bromide are similar to the synthetic routes mentioned above. The process involves large-scale reactions with optimized conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Diisopropoxypropyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often involving common reducing agents.
Substitution: The compound is known to participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with (3,3-Diisopropoxypropyl)triphenylphosphonium bromide include hydrogen bromide, triisopropoxymethane, and various oxidizing and reducing agents. The reaction conditions vary depending on the desired product and the type of reaction being performed.
Major Products
The major products formed from reactions involving (3,3-Diisopropoxypropyl)triphenylphosphonium bromide depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced forms of the compound, as well as substituted derivatives.
Mecanismo De Acción
The mechanism of action of (3,3-Diisopropoxypropyl)triphenylphosphonium bromide involves its interaction with specific molecular targets and pathways. The triphenylphosphonium group plays a crucial role in its reactivity and interactions with other molecules. The compound can affect various biochemical pathways, leading to its observed effects in different applications.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis and as a ligand for transition metal complexes.
(3,3-Diisopropoxypropyl)triphenylphosphonium chloride: A similar compound with a chloride ion instead of bromide.
(3,3-Diisopropoxypropyl)triphenylphosphonium iodide: Another similar compound with an iodide ion.
Uniqueness
(3,3-Diisopropoxypropyl)triphenylphosphonium bromide is unique due to its specific combination of functional groups and its reactivity in various chemical reactions. Its structure allows for diverse applications in scientific research and industry, making it a valuable compound in multiple fields.
Propiedades
IUPAC Name |
3,3-di(propan-2-yloxy)propyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O2P.BrH/c1-22(2)28-27(29-23(3)4)20-21-30(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,22-23,27H,20-21H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVVGPXJZLGGPO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369294 | |
| Record name | {3,3-Bis[(propan-2-yl)oxy]propyl}(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72931-54-5 | |
| Record name | {3,3-Bis[(propan-2-yl)oxy]propyl}(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Diisopropoxypropyl(triphenyl)phosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (3,3-Diisopropoxypropyl)triphenylphosphonium bromide in organic synthesis?
A1: (3,3-Diisopropoxypropyl)triphenylphosphonium bromide is a valuable reagent for three-carbon homologation reactions. [] This means it can introduce a chain of three carbons to a molecule, specifically targeting carbonyl groups like aldehydes and ketones.
Q2: How does (3,3-Diisopropoxypropyl)triphenylphosphonium bromide facilitate the formation of β,γ-unsaturated aldehydes?
A2: This compound acts as a Wittig reagent. When reacted with a carbonyl compound, the phosphonium ylide generated from (3,3-Diisopropoxypropyl)triphenylphosphonium bromide undergoes a Wittig reaction. [] This reaction forms a new carbon-carbon double bond, effectively adding a three-carbon unit with a double bond at the β,γ-position relative to the original carbonyl group.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,5-Dimethylphenyl)amino]propanoic acid](/img/structure/B1361970.png)


![1-[(5-Chlorothien-2-yl)methyl]piperazine](/img/structure/B1361988.png)

![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)








